Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
A simple design of a vitrimer network with various fractions of bond exchangeable units for revisiting the Arrhenius dependence of relaxation properties†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01025B
In this study, we design a model-like vitrimer network with varying ester bond fractions, in which the bond exchange is operated via transesterification in the presence of internal amine catalysts. Other molecular parameters, such as the cross-link density, the fraction of OH groups, and the concentration of catalysts, are kept the same among samples. Based on this simple design, we provide some important insights into the dominating terms of the Arrhenius dependence of relaxation properties, such as the pre-exponential factor and the activation energy.
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Folding mass spectra: how to deal with the signal to noise dilemma†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01174G
A method to exploit the periodic information stored in polymer mass spectra for increasing the obtainable S/N ratio is presented. This method allows ‘folding’ of a spectrum into a single monomer repeat unit. The advantages of this procedure are an improved S/N, automatic averaging of all peaks for a better quantitative analysis of individual polymer end groups and an overall gain in time resolution for in situ experiments. The Python code for the processing of data is described and provided.
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Photopolymerization activated by photobase generators and applications: from photolithography to high-quality photoresists†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00992K
Light-induced polymerization has become a very attractive technology for advanced manufacturing of polymers. In fact, the photopolymerization processes, and even the final properties of the polymerized materials, are determined by the photoinitiator (PI), which is the key component that generates the active species during irradiation. Among the many photoactive compounds utilized as PIs, photoacid generators (PAGs) and photobase generators (PBGs) efficiently generate the bases or acids required to activate polymerization. Despite the obvious advantages of PAGs, PBGs exhibit wavelength specificity, better photostability, excellent compatibility with a wider range of monomers, etc. Furthermore, these organic compounds promote photopolymerizations followed by various photochemical processes encompassing ring-opening polymerization, the thiol–epoxy click reaction and thiol-Michael addition. With the aim of expanding the number of available PBGs, intensive research has been devoted in the last decade to designing and synthesising PBGs that promote photopolymerization with higher initiation capacities. In this review, we systematically discuss the recent advances made with organic PBGs during 2019–2023 to provide deeper insight into these photoactive compounds and broaden their application.
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90002B
The first page of this article is displayed as the abstract.
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Educational series: characterizing crosslinked polymer networks
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00914A
Characterization of polymer networks presents unique challenges due to the insolubility of the materials, but this also enables characterization by new techniques that take advantage of the bulk network structure. An overview of characterization methods for polymer networks is presented, including functionality by IR, swelling and gel fraction calculations, mechanical characterization, thermal characterization, evaluation of molar masses between crosslinks and surface properties. This contribution serves as a reference for researchers aiming to evaluate network properties for the first time, or to expand the range of techniques used in network characterization.
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90011A
The first page of this article is displayed as the abstract.
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Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90010C
A graphical abstract is available for this content
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Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90015D
A graphical abstract is available for this content
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A flexible solid-state electrolyte based on comb-like PEG-functionalized covalent organic frameworks for lithium metal batteries†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01265D
Solid-state batteries have great potential for increased safety and energy density, but most solid-state electrolytes show relatively low ionic conductivity and can't fully meet the requirements of solid-state batteries. Herein, vinyl-functionalized covalent organic frameworks (Bt-COFs) based on a CN bond, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and LiTFSI were used to prepare a composite solid polymer electrolyte via a simple in situ polymerization technique. Bt-COF can improve the ionic conductivity of polyethylene glycol (PEG)-based electrolytes by creating a fast highway for Li+ conduction along one-dimensional nanochannels through the robust network of covalent organic backbones. At the same time, the Bt-COF-modified composite solid polymer electrolyte with a variety of “lithium-friendly” elements results in the construction of a LiF-rich SEI to regulate Li plating/stripping, which can effectively reduce the growth of dendrites. It has also been shown that the introduction of Bt-COF can effectively reduce the crystallinity of PEGMA and improve the ionic conductivity of composite solid electrolytes. The Bt-COF2%-SPE with 2 wt% Bt-COF shows a high ionic conductivity of 5.3 × 10−5 S cm−1 and an excellent lithium ion transference number (tLi+) of 0.47 at room temperature. Simultaneously, the Li∥Li symmetric cell with Bt-COF2%-SPE as the electrolyte exhibits remarkable cycling stability over 450 h. Moreover, the Li∥Bt-COF2%-SPE∥LiFePO4 cell shows a high discharge specific capacity of 146.2 mA h g−1, and a capacity of 126.7 mA h g−1 is also delivered with a coulombic efficiency of 86.6% after 200 cycles at 60 °C. Thus, solid-state electrolytes based on Bt-COF show broad prospects for practical application in lithium metal batteries.
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Mechanistic insights into the incorporation of higher alpha-olefins into acrylate copolymers via photoATRP†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01080E
Visible light-induced photo atom transfer radical polymerization (photoATRP) is a highly effective and environmentally friendly approach for synthesizing copolymers of polar and non-polar monomers, offering outstanding properties such as printability, adhesion, paintability, pour point depression, and viscosity index improvement. In this study, simultaneous reverse and normal initiation (SR & NI) photoATRP of acrylates (polar monomers) and higher α-olefins (C8–C12) (non-polar monomers) was conducted using CuIIBr2/L (L = N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA), tris(2-aminoethyl)amine (Tren), and 2,4,6-tripyridyl-(2-pyridyl)-1,3,5-triazine (TPT)) complexes. Radical generation takes place both from the photoinitiator (PI), namely phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and via direct photolysis of CuII/L complexes to initiate polymerization. Copolymers with a controlled molecular weight (MW), narrow dispersity (Đ ≤ 1.13), and high incorporation of α-olefins (up to 30%) were obtained. Kinetic analysis revealed a first-order, controlled, and living radical polymerization behavior. Furthermore, density functional theory (DFT) calculations were employed to gain mechanistic insights into the polymerization behavior via two distinct pathways, leading to the production of two different products, PCA2 and PCB2 with activation energy barriers of 14.3 kcal mol−1 and 17.8 kcal mol−1, respectively.
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Synthesis of platinum-containing oligomers utilizing ADMET chemistry and polycondensation of a bisimide with α,ω-dibromoalkanes: examination of triplet–triplet annihilation upconversion†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01254A
Acyclic diene metathesis (ADMET) chemistry is a powerful tool for synthesizing both polymers and oligomers containing functional groups placed precisely in the main chain. The present paper describes the ADMET oligomerization of bisolefin monomer 1 bearing a platinum (Pt)–acetylide complex moiety using Grubbs catalysis resulting in the corresponding Pt-containing oligomer, oligo(1). The analogous oligomers, oligo(2–3a), oligo(2–3b) and oligo(2–3c) were also synthesized by the polycondensation of bisimide monomer 2 bearing a Pt–acetylide complex moiety with α,ω-dibromoalkanes, 1,6-dibromohexane (3a), 1,8-dibromooctane (3b) and 1,12-dibromododecane (3c). Solutions of these oligomers phosphoresced under N2, while not doing so under air. These oligomers served as sensitizers of triplet–triplet annihilation upconversion with 9,10-diphenylanthracene as an emitter.
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π-Face strapped monomers enable self-stabilized hyperbranched π-conjugated polymer particles†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01158E
π-Conjugated polymers that extend the π-conjugation in more than one dimension are highly sought after for various organic electronic and energy applications. However, the synthesis of solution processable higher dimensional π-conjugated materials is still at its infancy because of strong interchain π–π interactions. The conventional strategy of using linear alkyl pendant chains does not help overcome the strong interchain π–π interactions in higher dimensional π-conjugated materials as they do not directly mask the π-face of the repeat units. While the miniemulsion technique has been employed to generate hyperbranched π-conjugated polymer particles stabilized by surfactants, this approach does not address the molecular level challenges. We have proposed that π-face masking straps mask the π-face of the polymer backbone and therefore help to control π–π interchain interactions in higher dimensional π-conjugated materials at the molecular level. Herein, we have shown that when a strapped aryl dialdehyde monomer (A2) is reacted with a trifunctional 1,3,5-benzenetriamine (B3) using dynamic imine chemistry, a solution dispersible and processable hyperbranched polymer with a degree of branching of 0.46 is generated. Also, by varying the reaction conditions (catalyst, monomer concentration, and solvent), solution dispersible polymer particles of varying diameters ranging from 60 to 300 nm are generated. It is worth noting that despite having the suitable monomer architectures for the formation of ordered frameworks, a hyperbranched polymer is generated because the straps effectively hinder interlayer π–π stacking interactions, thereby preventing the formation of crystalline aggregates that are required for the growth of the former. Since straps stabilize the chains against π–π interactions at the molecular level, they will not only provide synthetic control over the architecture but also remove typical synthetic limitations associated with the miniemulsion technique including functional group intolerance and monomer miscibility.
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A direct comparison between ring-opening copolymerization and polycondensation to produce polyesters using poly(ethylene succinate) as an example†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01314F
Compared with the polycondensation of diacids (or diesters) with diols to produce polyesters, the ring-opening copolymerization (ROCOP) of epoxides and anhydrides is regarded as a promising alternative strategy because of its atom-economical characteristics, diverse monomer combinations, and facile tuning of properties. In this regard, a direct comparison of the two approaches is crucially important to better understand their pros and cons. In this article, by taking poly(ethylene succinate) (PES) as a template polyester, we performed a direct evaluation of ROCOP and polycondensation methods. For ROCOP, a series of mononuclear organoboron catalysts was utilized for ROCOP of ethylene oxide with succinic anhydride with high activities up to 608 h−1 at 150 °C within 0.5 h, affording PES with a low molecular weight of 3.7 kDa, while polycondensation of ethylene glycol and succinic acid produced PES with a high molecular weight of 28.1 kDa using antimony triacetate as the catalyst under vacuum at 200–280 °C within 11 h. In addition to the experimental results, the monomer preprocessing, polymerization conditions, post-processing, and total cost of the two strategies were roughly compared. On the basis of the comparison results, we cautiously make the point that ROCOP can hardly replace the polycondensation in the conventional polyester industry, but should be viewed as a complementary polymerization process that may find applications in preparing high value-added products (e.g., optically active polymers and block copolymers).
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Bifunctional imidazolium linked tetraphenylethene based conjugated microporous polymers for dynamic antibacterial properties and supercapacitor electrodes†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01303K
Conjugated microporous polymers (CMPs) present intriguing potential for a myriad of applications. In this study, we detail the synthesis of bimine-linked conjugated microporous polymers (CMPs), namely TPET-Bimine and PT-Bimine CMPs, through Sonogashira–Hagihara cross-coupling. The process involves coupling the (1E,2E)-N1,N2-bis(4-bromophenyl)ethane-1,2-diimine (Bimine-Br2) building block with 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (TPET) and 1,3,6,8-tetraethynylpyrene (PT) units, followed by partial post-cyclization into an imidazolium (Im)-linked CMP (TPET-Im and PT-Im CMPs). Our investigation covers thermal stability, molecular structure, porous characteristics, and potential applications of these novel CMPs using various analytical techniques. Notably, TPET-Bimine CMP demonstrates superior thermal stability (Td10 = 390 °C) with a char yield of 67 wt% and the highest BET surface area of 451 m2 g−1 compared to the other samples. The antibacterial activities and electrochemical performance of all synthesized CMPs were assessed. Im-linked CMPs exhibited enhanced antibacterial activity and improved electrochemical capacitance compared to the pristine samples without the imidazolium ring. The cationic linkage facilitates a robust interaction with bacterial membranes, enhancing antibacterial efficacy, particularly against Staphylococcus aureus (S. aureus). Antibacterial activity increased with higher concentrations of Im-linked CMPs; for instance, PT-Im and TPET-Im CMPs showed the highest antibacterial activity at 15 mg mL−1. Cytotoxicity evaluation against L929 fibroblasts demonstrated good compatibility in the presence of Im-linked CMPs. Additionally, TPET-Im CMP displayed the highest specific capacitance of 63 F g−1, coupled with an energy density of 8.73 W h Kg−1 in supercapacitive studies. These results highlight the potential applications of Im-linked CMPs as both antibacterial agents and electrode materials for supercapacitors.
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Regulation of mechanical properties and self-healing performance of polyurethane nanocomposites by tuning the contents of free and associated hydrogen bonds†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01098H
Hydrogen bonds facilitate self-healing of polymers. However, free and associated hydrogen bonds have different effects on mechanical properties and self-healing performance. Here, both unmodified nano-silica (nano-SiO2) and nano-SiO2 modified by 2-ureido-4[1H]-pyrimidinone (UPy) and KH-550 (UK–SiO2) were used to fill polyurethane (PU). The mechanical properties and self-healing properties of the PU nanocomposites can be regulated by changing the ratio of the two kinds of nano-SiO2. In the PU containing 2 wt% unmodified nano-SiO2 and 1 wt% UK–SiO2, the UK–SiO2 particles hinder the agglomeration of the unmodified nano-SiO2 particles and facilitate the formation of hydrogen bonds between PU chains and the nanofillers. More associated hydrogen bonds exist, resulting in a higher mechanical strength but a weaker self-healing ability. In the PU containing more UK–SiO2, the formation of hydrogen bonds between the unmodified nano-SiO2 particles and between the unmodified nano-SiO2 particles and PU chains is restricted by the UK–SiO2 particles, leading to a lower mechanical strength but a stronger self-healing ability.
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A straightforward and rapid synthesis of polydithioacetals in the presence of chlorodimethylsilane†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01128C
We focused on the synthesis of polydithioacetals (PDTAs) using chlorodimethylsilane (CDMS). In one of our previous studies, thioacetal formation was observed when CDMS was used to perform the reductive etherification reaction (RER) on a pendant aldehyde polymer platform along with thiols. This result was not surprising since CDMS has both Lewis acid and reducing agent characteristics, yet it was strikingly unexpected. Inspired by this study, PDTA synthesis using CDMS was proposed. Optimization of polymerization conditions was first carried out by comparing traditional acid sources with CDMS. The progress of polymerizations was kinetically monitored, and CDMS was found to perform best. Various parameters, such as the equivalent of reactants, solvent, and polymerization time, were then examined. A library of PDTAs with moderate to high molecular weights was created using a variety of aldehydes and dithiols. A mechanistic approach for the polymerization was proposed, and finally, a model degradation study on a representative PDTA was performed in the presence of hydrogen peroxide.
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Macromolecular architectural effects on solution self-assembly of amphiphilic AB-type block copolymers
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01324C
Polymers with different architectures, such as block, graft, star, and cyclic polymers, have been developed owing to recent advances in synthetic technology. Notably, minor changes in the architecture of amphiphilic polymers can lead to different self-assembly behaviors, even when their molecular weights and hydrophilic–hydrophobic compositions are similar. This variation in the self-assembly behavior directly affects the properties and performance of self-assembled polymer-based materials. However, a clear understanding of how changes in polymer architecture influence self-assembly behavior is still emerging. This review aims to compare the self-assembly behaviors of amphiphilic AB-type block copolymers with different molecular architectures and elucidate how different polymer architectures influence self-assembly behaviors, as well as their underlying mechanisms. The discussion extends to recent applications, demonstrating how changes in polymer architecture can influence the performance of polymer assemblies used as carriers in drug delivery systems.
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90014F
The first page of this article is displayed as the abstract.
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Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90013H
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Performant flexible luminescent solar concentrators of phenylpolysiloxanes crosslinked with perylene bisimide fluorophores†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D2PY01428A
In this work, flexible 5 × 5 cm2 luminescent solar concentrators (LSCs) were prepared by integrating a reactive perylene bisimide fluorophore (FC546) into a polysiloxane network. The N,N′-diallyl units of FC546 and the Si–H groups of a linear (methylhydrosiloxane)phenylmethylsiloxane chain (HMP-502) enabled covalent network formation via a hydrosilylation reaction (OPSB-FC546). Two approaches were followed. In the first, five LSC1 devices were prepared by mixing different amounts of OPSB-FC546 containing 0.05 wt% FC546 with a two-component polysiloxane resin bearing Si–H and Si–vinyl groups. After curing, materials with 0, 50, 100, 150 and 200 ppm of FC546 were obtained. In the second approach, five LSC2 slabs with equal FC546 content were obtained by reacting FC546 with different amounts of HMP-502 to adjust the desired fluorophore content before incorporation into the two-component polysiloxane resin with a constant OPSB-FC546/resin ratio. Solid-state NMR experiments revealed that the OPSB-FC546 content in LSC1 strongly affected the molecular mobility of the system, i.e., leading to a decreased crosslink density compared to LSC2. The higher crosslinked network conferred higher thermal and light stability to LSC2, as evidenced by Evolved Gas Analysis with mass spectrometric detection. LSC1 and LSC2 exhibited spectroscopic profiles typical of perylene bisimide fluorophores with a maximum quantum yield of about 80% for LSC2, possibly due to the more rigid polymer network. A maximum photon external efficiency (ηext) of 5.7% was gathered from LSC2 flanked by a maximum device efficiency (ηdev) of about 0.5%, which was superior to the values recently reported for other flexible LSC systems with similar sizes.
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10492
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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